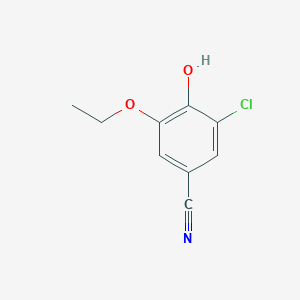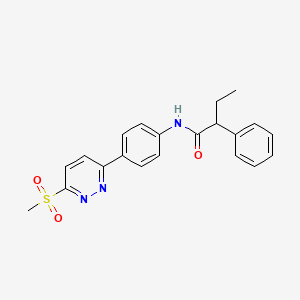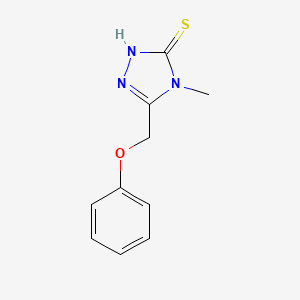
4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions, including S-alkylation of N-phenyl-2-chloroacetamide with triazole derivatives under alkaline conditions. These processes are meticulously designed to produce the desired compound with specific functional groups and structural frameworks.Molecular Structure Analysis
The molecular structure of compounds related to this one is typically confirmed using various analytical techniques such as IR, 1H NMR, and elemental analysis . These methods provide detailed information about the molecular skeleton, functional groups, and overall molecular geometry, which are crucial for understanding the compound’s chemical behavior and potential interactions .Chemical Reactions Analysis
The chemical reactivity and properties of such compounds can vary significantly depending on the specific functional groups and molecular structure. For instance, the presence of the 1,2,4-triazole ring and thioether linkage in the molecule can impart unique chemical properties, including potential biological activity.Wissenschaftliche Forschungsanwendungen
- Cefditoren pivoxil , a third-generation cephalosporin antibacterial, contains a 4-methyl-5-formylthiazole moiety. This compound exhibits broad-spectrum activity and enhanced stability against common β-lactamases. It is approved for treating acute exacerbations of chronic bronchitis, community-acquired pneumonia, streptococcal pharyngitis/tonsillitis, and skin infections .
- 4-Methyl-5-formylthiazole serves as a key intermediate in the synthesis of cefditoren pivoxil. Researchers have explored various methods to form the aldehyde group in this compound. Notably, Pd/BaSO4-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride provides a more eco-friendly and industrially viable approach compared to other methods .
- Triazoles and their derivatives have gained attention due to their diverse applications. While not directly related to 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, understanding the broader context of triazole chemistry can inform drug design, materials science, and bioorganic research .
- Although not directly linked, the Fischer indole synthesis, which involves cyclohexanone and phenylhydrazine hydrochloride, produces tricyclic indole compounds. This reaction pathway highlights the importance of heterocyclic structures in organic synthesis .
Antibacterial Agents
Organic Synthesis
Triazole Derivatives
Indole Synthesis
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-14-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRFPLXLFVASAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2712718.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712719.png)
![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2712721.png)


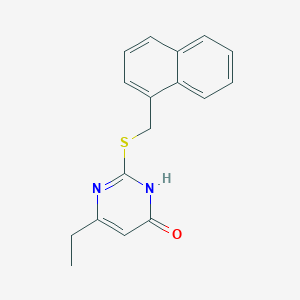
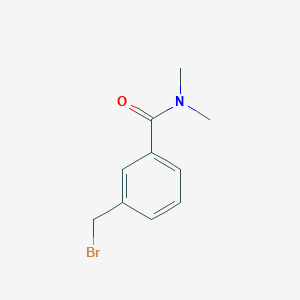
![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)
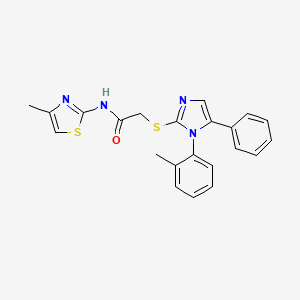

![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)
